molecular formula C5H2F3IN2O B14150629 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol CAS No. 785777-97-1

5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol

Cat. No.: B14150629
CAS No.: 785777-97-1
M. Wt: 289.98 g/mol
InChI Key: KYBYTQJBXVAXRU-UHFFFAOYSA-N
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Description

5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol: is a heterocyclic organic compound that features a pyrimidine ring substituted with iodine at the 5-position, a trifluoromethyl group at the 4-position, and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol typically involves the iodination of a pyrimidine precursor. One common method includes the following steps:

    Starting Material: The synthesis begins with a pyrimidine derivative that has a trifluoromethyl group at the 4-position.

    Iodination: The compound is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position.

    Hydroxylation: Finally, the hydroxyl group is introduced at the 2-position through a hydroxylation reaction, often using a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol: undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a compound with an azide group at the 5-position.

Scientific Research Applications

5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.

Mechanism of Action

The mechanism of action of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

5-Iodo-4-(trifluoromethyl)pyrimidin-2-ol: can be compared with other halogenated pyrimidine derivatives, such as:

  • 5-Bromo-4-(trifluoromethyl)pyrimidin-2-ol
  • 5-Chloro-4-(trifluoromethyl)pyrimidin-2-ol
  • 5-Fluoro-4-(trifluoromethyl)pyrimidin-2-ol

These compounds share similar structures but differ in the halogen atom at the 5-position. The iodine atom in This compound provides unique reactivity and properties, such as increased molecular weight and potential for halogen bonding, which can influence its chemical behavior and applications.

Properties

CAS No.

785777-97-1

Molecular Formula

C5H2F3IN2O

Molecular Weight

289.98 g/mol

IUPAC Name

5-iodo-6-(trifluoromethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C5H2F3IN2O/c6-5(7,8)3-2(9)1-10-4(12)11-3/h1H,(H,10,11,12)

InChI Key

KYBYTQJBXVAXRU-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC(=C1I)C(F)(F)F

Origin of Product

United States

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